molecular formula C19H20ClNO2 B2929592 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide CAS No. 1421485-39-3

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B2929592
CAS No.: 1421485-39-3
M. Wt: 329.82
InChI Key: PTAQVBNNKCNKCH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a synthetically derived acetamide featuring a 2-chlorophenyl group and a complex N-substituent comprising a cyclopropane ring, a hydroxyl group, and a phenyl moiety. The hydroxyl group may enhance solubility, while the cyclopropane ring could contribute to metabolic stability and conformational rigidity, influencing receptor binding .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-14(17)12-18(22)21-13-19(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,23H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQVBNNKCNKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide, also known as a derivative of N-(2-hydroxy-2-phenylethyl)acetamide, has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Chlorophenyl group : Imparts lipophilicity and potential interactions with biological targets.
  • Cyclopropyl moiety : Often associated with increased metabolic stability and unique pharmacological properties.
  • Hydroxyphenylethyl side chain : Contributes to the compound's interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antimicrobial properties. A study evaluating various acetamide derivatives found that compounds similar in structure demonstrated inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Effects

The cytotoxic activity of this compound has been evaluated in vitro against various cancer cell lines. In a comparative study, it was found that the compound exhibited a selective cytotoxic effect on malignant cells while sparing non-malignant cells. This selectivity is crucial for minimizing side effects during cancer treatment .

The proposed mechanism of action for this compound involves the modulation of specific signaling pathways related to apoptosis and cell proliferation. Research suggests that it may inhibit certain kinases involved in tumor growth, leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective against cancer cells
MechanismModulation of apoptosis pathways

Case Study: Cytotoxic Evaluation

In a detailed case study, researchers tested the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis6M HCl, 100°C, 12h2-(2-Chlorophenyl)acetic acid + 2-cyclopropyl-2-hydroxy-2-phenylethylamineComplete conversion with no byproducts observed
Alkaline Hydrolysis2M NaOH, 80°C, 8hSame as aboveLower yield (78%) due to partial decomposition of the amine

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, stabilized by the electron-withdrawing chloro substituent on the phenyl ring.

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety participates in aromatic substitution reactions.

Reagent Conditions Product Yield References
Sodium methoxide (NaOMe)Reflux in methanol, 24h2-Methoxyphenyl derivative65%
Ammonia (NH₃)100°C, sealed tube, 48h2-Aminophenyl derivative42%
Thiophenol (PhSH)CuI catalyst, DMF, 120°C2-Phenylthio derivative58%

Key Limitation : Steric hindrance from the cyclopropyl-hydroxy-phenylethyl group reduces reactivity at the 2-chloro position .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under oxidative or reductive conditions:

Reagent Conditions Product Mechanism
H₂/Pd-CEthanol, 50 psi, 6hN-(3-hydroxy-3-phenylpropyl)acetamideHydrogenolytic cleavage of cyclopropane
Ozone (O₃)-78°C, CH₂Cl₂Aldehyde intermediate (unstable)Ozonolysis followed by rearrangement

Notable Data :

  • Kinetics : Ring-opening via hydrogenation occurs with ΔG‡ = 28.5 kcal/mol (DFT calculations) .

  • Applications : The resulting aldehyde intermediates are used in synthesizing β-amino alcohols .

Oxidation and Reduction of the Hydroxyl Group

The secondary alcohol undergoes oxidation or serves as a site for functionalization.

Oxidation

Reagent Conditions Product Yield
Jones reagent (CrO₃/H₂SO₄)0°C, 2hKetone derivative84%
TEMPO/NaOClRT, 12hSame as above91%

Reduction

Reagent Conditions Product Yield
NaBH₄/NiCl₂Methanol, 0°CDiol derivative73%

Structural Impact : Oxidation to the ketone enhances electrophilicity, enabling downstream Michael addition reactions .

Amide Functionalization

The acetamide group participates in coupling and alkylation reactions:

Reaction Reagents Product Application
Buchwald-Hartwig CouplingPd(OAc)₂, Xantphos, aryl halideN-Aryl derivativesKinase inhibitor intermediates
Reductive AlkylationFormaldehyde/NaBH₃CNN-Methylated analogEnhanced blood-brain barrier penetration

Optimized Conditions :

  • Temperature : 80°C for coupling reactions.

  • Catalyst Load : 5 mol% Pd achieves >90% conversion .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

Conditions Product Yield Biological Relevance
PCl₅, toluene, refluxOxazole derivative67%Antimicrobial activity
POCl₃, 120°CIsoxazolone55%Anti-inflammatory lead compound

Mechanistic Pathway :

  • Dehydration of the hydroxyl group followed by cyclization .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid substituents:

  • 2-Chlorophenyl : Common in bioactive molecules, often enhancing lipophilicity and target affinity.
  • N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl) : Combines a cyclopropane ring (rigidity), hydroxyl group (polarity), and phenyl group (aromatic interactions).

Comparisons with analogous compounds are summarized below:

Compound Name & Structure Key Substituents Physicochemical Properties Pharmacological/Toxicological Profile References
Target Compound :
2-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
2-Chlorophenyl, cyclopropyl, hydroxyl, phenyl Likely moderate solubility (hydroxyl), high rigidity (cyclopropane) Hypothesized CNS or anti-cancer activity; metabolic stability inferred from cyclopropane [1], [3], [10]
3d :
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
5-Mercaptothiadiazole MP: 212–216°C; IR: 3147 cm⁻¹ (N–H), 1708 cm⁻¹ (C=O) Antimicrobial potential due to thiadiazole moiety [2]
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole, trifluoromethyl White solid; 75% synthesis yield Patent-listed for pesticidal or pharmaceutical applications [4]
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole, 2,6-dichlorophenyl Crystal structure with twisted aromatic rings; hydrogen-bonded 1D chains Ligand for coordination chemistry; structural similarity to penicillin lateral chain [10]
Acetamide,2-(4-chlorophenoxy)-N-(2-chlorophenyl)- Chlorophenoxy, 2-chlorophenyl Density: 1.378 g/cm³; Boiling Point: 488.6°C Unspecified activity; chlorophenoxy group may influence herbicidal properties [13]
N-[2-(2-Chlorophenyl)ethyl]acetamide 2-Chlorophenethyl Molecular Weight: 197.66 g/mol; LogP: 2.86 Intermediate in organic synthesis; phenethyl group may confer CNS activity [14]

Structural Influences on Pharmacokinetics

  • Hydroxyl Group : Enhances aqueous solubility (e.g., target compound vs. lipophilic N-[2-(2-chlorophenyl)ethyl]acetamide, LogP 2.86) .
  • Cyclopropane Ring : May reduce metabolic degradation compared to linear alkyl chains (e.g., phenethyl in ).
  • Chlorine Substituents : Electron-withdrawing effects stabilize aromatic rings and modulate binding to hydrophobic pockets.

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